(2-Bromobenzyl)triphenylphosphonium bromide

Overview

Description

Synthesis Analysis

The synthesis of (2-Bromobenzyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with p-bromobenzylbromide. Vogt et al. (1996) detailed the preparation and provided crystal structures for this compound, highlighting its formation and the crystalline nature of the product (Vogt, Wulff-molder, & Meisel, 1996).

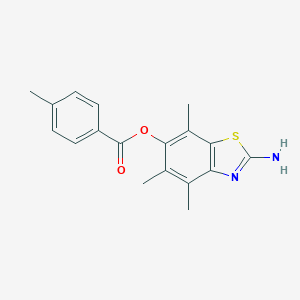

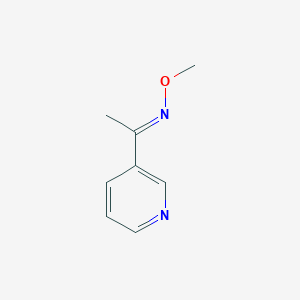

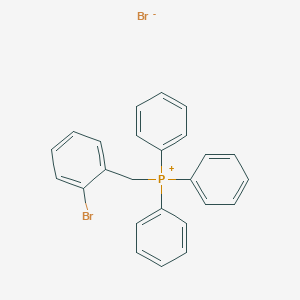

Molecular Structure Analysis

The molecular structure of (2-Bromobenzyl)triphenylphosphonium bromide has been determined to exhibit a slightly irregular tetrahedral geometry around the phosphorus atom. The compound forms Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations, with weak interactions between the chlorine atoms of the CH2Cl2 molecules and the bromine bonded in the cation (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

This compound participates in reactions with bromine to form various bromide complexes, indicating its reactivity and potential for further chemical transformations. For instance, reactions with different amounts of bromine in methylene chloride solution produce compounds with distinct crystalline structures and bromide compositions (Vogt, Wulff-molder, & Meisel, 1996).

Physical Properties Analysis

The physical properties, including the crystal structure of (2-Bromobenzyl)triphenylphosphonium bromide, have been thoroughly investigated. The compound exhibits diverse crystalline forms depending on the reaction conditions and the presence of different anions. These structures have been elucidated using X-ray crystallography, providing insights into the spatial arrangement of the molecules and the nature of their interactions (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Properties Analysis

The chemical properties of (2-Bromobenzyl)triphenylphosphonium bromide include its reactivity towards various organic and inorganic reagents. This compound's chemical behavior underlines its utility in synthetic chemistry, especially in facilitating nucleophilic substitution reactions and in the formation of complex organic structures. Its interaction with bromine to form different bromide complexes exemplifies its versatile chemical nature (Vogt, Wulff-molder, & Meisel, 1996).

Scientific Research Applications

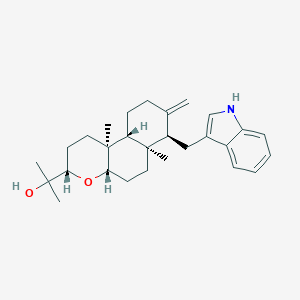

Synthesis of Indoles and Rutaecarpine : This compound has been used in the flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, leading to the direct synthesis of rutaecarpine, a compound with various pharmacological properties (Kraus & Guo, 2009).

Analytical Chemistry Applications : In analytical chemistry, it has been used for the selective extraction of bromide and iodide as halogenosulphinates (Behrends & Klein, 1970).

Corrosion Inhibition : It shows significant effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have found high inhibition efficiency, making it a valuable compound in materials science (Goyal et al., 2018).

Photoredox Catalysis : In organic chemistry, it's used in photoredox-catalyzed bromodifluoromethylation of alkenes, a process important in the synthesis of various organic compounds (Lin et al., 2016).

Antitumor Properties : Certain phosphonium salts, including derivatives of this compound, have shown significant antitumor activity, especially in the context of leukemia, due to the presence of a triarylphosphonium halide moiety (Dubois et al., 1978).

Fluorescent Aryl-Vinyl Derivatives Synthesis : It's also involved in the synthesis of highly fluorescent aryl-vinyl derivatives, which are useful in the development of organic light-emitting devices (Bosiak et al., 2012).

Mitochondrial Research : This compound has been used in mitochondrial research, specifically in measuring hydrogen peroxide in living organisms, which is crucial for studying mitochondrial oxidative damage and redox signaling (Cochemé et al., 2012).

Safety And Hazards

properties

IUPAC Name |

(2-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPTFWVTVISEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471284 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromobenzyl)triphenylphosphonium bromide | |

CAS RN |

36901-75-4 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)